molecular formula C16H15ClN2O2S B5700893 N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-2-phenylacetamide

N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-2-phenylacetamide

Cat. No.: B5700893
M. Wt: 334.8 g/mol
InChI Key: FXACLDRBAZNPHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-2-phenylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-2-phenylacetamide involves inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins and other inflammatory mediators. It also inhibits the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It reduces inflammation, pain, and fever by inhibiting the production of inflammatory mediators. It also shows anti-tumor activity by inducing apoptosis and inhibiting cell proliferation. Moreover, it exhibits antioxidant and antimicrobial activities.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-2-phenylacetamide in lab experiments is its broad range of therapeutic applications. It can be used to study the mechanisms of inflammation, pain, fever, tumor growth, and oxidative stress. However, one of the limitations is its potential toxicity, which requires careful handling and dosage control.

Future Directions

There are several future directions for the research on N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-2-phenylacetamide. One direction is to investigate its potential as a therapeutic agent for various diseases, such as cancer, arthritis, and neurodegenerative disorders. Another direction is to study its mechanism of action in more detail, including its interaction with COX enzymes and other molecular targets. Additionally, further research is needed to determine its safety and efficacy in clinical trials.
Conclusion:
This compound is a chemical compound with promising therapeutic applications. Its anti-inflammatory, analgesic, antipyretic, anti-tumor, antioxidant, and antimicrobial properties make it a valuable tool for scientific research. However, further studies are needed to fully understand its mechanism of action and potential clinical applications.

Synthesis Methods

The synthesis method of N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-2-phenylacetamide involves the reaction of 3-chloro-4-methoxyaniline with carbon disulfide to form 3-chloro-4-methoxyphenyl isothiocyanate. This intermediate is then reacted with phenylacetic acid to form the final product.

Scientific Research Applications

N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-2-phenylacetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, antipyretic, and anti-tumor properties. Additionally, it has been found to possess antioxidant and antimicrobial activities.

Properties

IUPAC Name

N-[(3-chloro-4-methoxyphenyl)carbamothioyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O2S/c1-21-14-8-7-12(10-13(14)17)18-16(22)19-15(20)9-11-5-3-2-4-6-11/h2-8,10H,9H2,1H3,(H2,18,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXACLDRBAZNPHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=S)NC(=O)CC2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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